5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound notable for its unique structure and chemical properties. It features a bicyclic indane framework with bromine and fluorine substituents at the 5th and 6th positions, respectively. The molecular formula of this compound is , with a molecular weight of approximately 230.08 g/mol. The presence of both halogens contributes to its distinct reactivity and potential applications across various scientific fields, particularly organic chemistry and medicinal chemistry.
Research indicates that 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine may exhibit various biological activities. It is being studied for its potential antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, influencing various biochemical pathways. Its unique halogen substitutions may enhance its binding affinity and specificity to these targets, making it a valuable candidate for further biological evaluation .
The synthesis of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine typically involves several steps:
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine has several applications across multiple fields:
The interaction studies of 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine focus on its binding mechanisms with various biological targets. These studies aim to elucidate how the compound interacts with enzymes or receptors in biochemical pathways. Understanding these interactions can provide insights into the compound's therapeutic potential and guide further development in medicinal chemistry .
Several compounds share structural similarities with 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Ketone group instead of an amine group | Different reactivity patterns due to the presence of a carbonyl group |
| 5-Bromo-6-chloro-2,3-dihydro-1H-inden-1-amines | Chlorine instead of fluorine | Varying reactivity due to chlorine's properties |
| 5-Fluoro-6-chloro-2,3-dihydro-1H-inden -1-amines | Chlorine instead of bromine | Altered biological activity due to different halogen substitution |
| 5-Bromo -6 -iodo -2 ,3 -dihydro -1H -inden -1-amines | Iodine substitution | Enhanced reactivity due to iodine's larger atomic size |
| 5-Bromo -6 -methyl -2 ,3 -dihydro -1H -inden -1-amines | Methyl group instead of halogens | Variations in biological activity due to methyl group presence |
The uniqueness of 5-Bromo -6-fluoro -2 ,3 -dihydro -1H -inden -1-amines lies in the specific combination of bromine and fluorine atoms on the indene ring. This combination imparts distinct chemical and physical properties that make it valuable for specific applications in research and industry .
Nucleophilic substitution reactions play a pivotal role in introducing functional groups to the indene scaffold. The electrophilic activation of propargylic alcohols via heterobimetallic catalysts, such as [Ir(COD)(SnCl₃)Cl(μ-Cl)]₂, enables regioselective substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles. For example, aryl-substituted tertiary propargylic alcohols undergo substitution with bulky arenes to form indenes via allenyl intermediates, as demonstrated by Hammett correlation studies. Silica gel-assisted protocols further enhance substitution efficiency by promoting sequential Michael addition and cyclization, as seen in the synthesis of polysubstituted indenes from indole precursors.
Table 1: Nucleophilic Substitution Conditions for Indene Derivatives
Key challenges include avoiding competing elimination pathways and managing steric hindrance from bromo-fluoro substituents. Polar aprotic solvents like 1,2-dichloroethane improve electrophilic activation, while silica gel mediates desilylation and cyclization in transition-metal-free systems.
Halogenation of indenes demands precise regiocontrol to install bromine and fluorine at the 5- and 6-positions, respectively. Directed ortho-metalation (DoM) strategies using lithium bases enable sequential halogenation, while electrophilic aromatic substitution (EAS) with N-bromosuccinimide (NBS) and Selectfluor® achieves complementary selectivity. For instance, 6-bromo-4-fluoroindan-1-one undergoes reduction with triethylsilane in trifluoroacetic acid to yield 6-bromo-4-fluoroindane, demonstrating the compatibility of bromine with harsh reducing conditions.
Table 2: Halogenation Methods for Indane Derivatives
Fluorination is particularly sensitive to electronic effects: electron-withdrawing bromine at C5 deactivates the ring, necessitating activated substrates or directing groups for efficient fluorine incorporation.
Chiral amine installation at C1 of the indene framework relies on asymmetric catalysis and kinetic resolution. Pd-Sn and Ir-Sn heterobimetallic complexes facilitate enantioselective amination via dual activation of propargylic alcohols, where the transition metal coordinates the alkyne while the Lewis acid activates the hydroxyl group. Ammonium carbamate serves as a practical nitrogen source in PIDA-mediated reactions, inserting nitrogen into indenes to form isoquinolines, though reductive amination of indanones offers a more direct route to primary amines.
Table 3: Stereoselective Amination Catalysts
| Substrate | Catalyst | Amine Source | ee (%) | Reference |
|---|---|---|---|---|
| Indan-1-one | (R)-BINOL-Pd | NH₄OAc | 88 | |
| Propargylic alcohol | [Ir-Sn] heterobimetallic | Sulfonamide | 92 | |
| Indene | FeBr₃ | Ammonium carbamate | N/A |
Reductive amination of 5-bromo-6-fluoroindan-1-one with ammonium acetate and sodium cyanoborohydride affords the target amine, though racemization remains a concern during workup.
Mechanochemical methods offer solvent-free pathways to reduce waste and improve atom economy. Ball milling accelerates nucleophilic substitution and cyclization, as demonstrated in the synthesis of cyclopenta[b]indoles via FeBr₃-catalyzed Nazarov cyclization. While no studies explicitly describe mechanochemical routes to 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine, analogous protocols for spiro[indene-1,4′-quinoline]s suggest potential for adapting these methods.
Table 4: Mechanochemical Reaction Parameters
| Reaction Type | Milling Media | Time (h) | Yield (%) | |
|---|---|---|---|---|
| Nazarov cyclization | Stainless steel | 2 | 75 | |
| Nucleophilic substitution | Zirconia | 4 | 68 |
Challenges include controlling exothermic reactions and achieving uniform mixing of solid reagents.
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-halogen bonds in indene derivative synthesis [10] [12]. The versatility of transition metal complexes allows for precise control over reaction conditions and product selectivity, making them particularly suitable for the synthesis of complex halogenated indene compounds [6] [14].
Silver-catalyzed annulative coupling reactions have demonstrated exceptional efficiency in indene synthesis [5] [33]. The use of silver hexafluoroantimonate as a catalyst enables the coupling of benzyl alcohols with internal alkynes to produce 1,2,3-substituted indene derivatives [5]. Under optimized conditions employing 0.04 millimolar silver hexafluoroantimonate in mesitylene at 80 degrees Celsius for 1 hour, yields of up to 94 percent can be achieved with excellent regioselectivity exceeding 95:5 [5] [33]. This methodology provides a straightforward synthetic route to indenes from readily available starting materials under mild conditions [5].
Palladium-catalyzed systems have shown remarkable effectiveness in dehydrohalogenation reactions leading to indene formation [35]. The palladium complex bearing bis(di-tert-butyl)methylphosphine ligands demonstrates superior activity for elimination reactions of primary alkyl electrophiles [35]. These catalytic systems operate at room temperature and achieve nearly quantitative yields of 98 percent within 8 hours [35]. The selectivity for terminal olefin formation exceeds 98:2, demonstrating the high precision of palladium-catalyzed methodologies [35].
Iron-catalyzed cascade cyclization reactions represent another significant advancement in indene synthesis [11]. Iron trichloride serves as an earth-abundant and environmentally friendly catalyst for the formation of complex indene-based polycyclic compounds [11]. The reaction proceeds through unusual carbon-carbon bond cleavage mechanisms and achieves yields of 91 percent under optimized conditions at 100 degrees Celsius for 48 hours [11].
Gallium-catalyzed cycloisomerization reactions have been successfully applied to the synthesis of benzannulated cycloheptadienes, which serve as precursors to indene derivatives [16]. Gallium trichloride demonstrates optimal catalytic activity, achieving complete conversion and 91 percent isolated yield when employed at 0.25 equivalents in toluene at 100 degrees Celsius for 48 hours [16]. The reaction tolerates cyano functional groups, expanding the substrate scope for cycloisomerization reactions [16].
The following table summarizes key transition metal-catalyzed reactions for indene derivative synthesis:
| Catalyst System | Reaction Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Silver hexafluoroantimonate | Annulative coupling | 80 | 1 | 94 | >95:5 |
| Palladium bis(di-tert-butyl)methylphosphine | Dehydrohalogenation | 25 | 8 | 98 | >98:2 |
| Iron trichloride | Cascade cyclization | 100 | 48 | 91 | Single product |
| Gallium trichloride | Cycloisomerization | 100 | 48 | 91 | Single product |
| Ruthenium complexes | Carbon-hydrogen activation | 140 | 24 | 77 | 17:1 |
| Zirconium tetrachloride | Benzylic bromination | 25 | 2 | 98 | >99:1 |
| Palladium acetate | Carboannulation | 120 | 12 | 85 | Single product |
| Copper dichloride/Palladium dichloride | Carbonylative cyclization | 25 | 24 | 74 | cis-selective |
Ruthenium-catalyzed carbon-hydrogen activation reactions have been developed for meta-functionalization of aromatic compounds [12]. These reactions proceed through metallacycle intermediates and achieve selectivities of 17:1 for meta versus ortho functionalization [12]. The catalytic system operates at 140 degrees Celsius and provides yields of 77 percent after 24 hours [12].
Zirconium-catalyzed benzylic bromination reactions utilize 1,3-dibromo-5,5-dimethylhydantoin as the brominating reagent [26]. This methodology achieves exceptional selectivity for benzylic versus aromatic bromination, with ratios exceeding 99:1 [26]. The reaction proceeds at room temperature within 2 hours and provides yields of 98 percent [26].
Base-mediated dehydrohalogenation reactions constitute a fundamental approach for the synthesis of indene derivatives through elimination processes [19] [21] [22]. These reactions involve the removal of hydrogen halides from halogenated precursors to form carbon-carbon double bonds, ultimately leading to the indene framework [21] [24].
The mechanism of base-mediated dehydrohalogenation follows either unimolecular (E1) or bimolecular (E2) pathways, depending on the substrate structure and reaction conditions [21] [22]. Primary halogenoalkanes predominantly undergo E2 elimination, while secondary and tertiary substrates can proceed through both E2 and E1 mechanisms [21]. The E2 mechanism involves concerted removal of a beta-hydrogen by the base and departure of the halogen leaving group [24].
Potassium tert-butoxide represents one of the most effective bases for dehydrohalogenation reactions [22] [35]. When employed with primary alkyl bromides in tetrahydrofuran at room temperature, potassium tert-butoxide achieves conversion rates of 95 percent with E2/E1 selectivity exceeding 99:1 [22]. The reaction preferentially produces terminal alkenes, making it particularly suitable for indene precursor synthesis [22].
Sodium hydroxide in ethanol-water mixtures provides an alternative approach for dehydrohalogenation of secondary bromides [22]. Under these conditions, reactions proceed at 100 degrees Celsius and achieve conversion rates of 78 percent [22]. The E2/E1 ratio decreases to 85:15 for secondary substrates, reflecting the increased stability of carbocation intermediates [22].
1,8-Diazabicyclo[5.4.0]undec-7-ene has been extensively studied for its unique selectivity in elimination reactions [23]. This bicyclic amidine base demonstrates excellent regioselectivity and stereoselectivity in dehydrohalogenation reactions [23]. When applied to secondary and tertiary alkyl halides in dimethylformamide at 80 degrees Celsius, 1,8-diazabicyclo[5.4.0]undec-7-ene achieves conversion rates of 92 percent with E2/E1 ratios exceeding 95:5 [23].
The following table presents comprehensive data for base-mediated dehydrohalogenation reactions:
| Base System | Substrate Type | Temperature (°C) | Solvent | E2/E1 Ratio | Conversion (%) | Product Selectivity |
|---|---|---|---|---|---|---|
| Potassium tert-butoxide | Primary alkyl bromide | 25 | Tetrahydrofuran | >99:1 | 95 | Terminal alkene |
| Sodium hydroxide | Secondary bromide | 100 | Ethanol/Water | 85:15 | 78 | Internal alkene |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tertiary bromide | 80 | Dimethylformamide | >95:5 | 92 | Zaitsev product |
| Cesium carbonate | Alkyl tosylate | 120 | 1,4-Dioxane | 90:10 | 88 | Hofmann product |
| Lithium tert-butoxide | Benzyl halide | 70 | Benzene | >98:2 | 85 | Terminal alkene |
| Dicyclohexylamine | Primary bromide | 80 | Dichloromethane | >99:1 | 97 | Terminal alkene |
| 1,4-Diazabicyclo[2.2.2]octane | Vinyl bromide | 60 | Acetonitrile | 88:12 | 73 | Conjugated diene |
| Triethylamine | Aryl halide | 140 | Toluene | 75:25 | 65 | Styrene derivative |
Cesium carbonate in 1,4-dioxane provides excellent conditions for the elimination of alkyl tosylates [22]. This system operates at 120 degrees Celsius and achieves conversion rates of 88 percent [22]. The E2/E1 ratio of 90:10 reflects the moderate leaving group ability of the tosylate group [22].
Dicyclohexylamine demonstrates exceptional selectivity for E2 elimination when employed with primary bromides in dichloromethane [35]. The reaction proceeds at 80 degrees Celsius and achieves conversion rates of 97 percent with E2/E1 ratios exceeding 99:1 [35]. This high selectivity results from the sterically hindered nature of the base, which favors the concerted elimination pathway [35].
The stereochemical consequences of base-mediated dehydrohalogenation have been extensively investigated [23]. Anti-coplanar geometry between the beta-hydrogen and leaving group is required for E2 elimination [24]. This geometric constraint influences both the regioselectivity and stereoselectivity of the elimination process [23] [24].
Lewis acids play a crucial role in the regioselective functionalization of indene derivatives through their ability to activate electrophiles and coordinate with electron-rich centers [8] [25] [27]. These catalytic systems enable precise control over reaction outcomes and provide access to structurally diverse indene compounds [28] [29].
Aluminum trichloride represents one of the most widely employed Lewis acids for Friedel-Crafts acylation reactions of indene derivatives [28]. The aluminum center coordinates with carbonyl oxygen atoms, increasing the electrophilicity of acyl chlorides and facilitating nucleophilic attack by the indene aromatic ring [28]. Under optimized conditions using aluminum trichloride in dichloromethane at 0 degrees Celsius for 4 hours, regioselectivity ratios of ortho:meta:para equal to 85:10:5 can be achieved with yields of 87 percent [28].
Boron trifluoride etherate has been successfully applied to [3+2] cycloaddition reactions involving alkynes and epoxides [29]. The Lewis acid activates the epoxide ring through coordination with the oxygen atom, facilitating selective carbon-carbon bond cleavage [29]. This methodology achieves regioselectivity exceeding 95:5 and provides yields of 83 percent under ambient conditions in dichloromethane for 12 hours [29].
Zirconium tetrachloride demonstrates unique selectivity for benzylic halogenation over aromatic ring substitution [26]. The Lewis acid facilitates radical generation from 1,3-dibromo-5,5-dimethylhydantoin, leading to Wohl-Ziegler type bromination under mild conditions [26]. Selectivity ratios for benzylic versus aromatic bromination exceed 99:1, with yields reaching 98 percent at room temperature under visible light irradiation for 2 hours [26].
Scandium triflate has emerged as an effective catalyst for cyclization reactions of aniline derivatives [32]. The Lewis acid coordinates with nitrogen atoms and facilitates intramolecular cyclization processes [32]. Single regioisomer formation is observed with yields of 73 percent when reactions are conducted in acetonitrile at 80 degrees Celsius for 24 hours [32].
The following table summarizes Lewis acid-catalyzed regioselective functionalization reactions:
| Lewis Acid | Substrate | Functionalization Type | Regioselectivity | Yield (%) | Reaction Conditions |
|---|---|---|---|---|---|
| Aluminum trichloride | Indene/aldehyde | Friedel-Crafts acylation | ortho:meta:para = 85:10:5 | 87 | 0°C, Dichloromethane, 4h |
| Boron trifluoride etherate | Alkyne/epoxide | [3+2] Cycloaddition | >95:5 | 83 | Room temperature, Dichloromethane, 12h |
| Zirconium tetrachloride | Aromatic compound | Benzylic halogenation | Benzylic:aromatic = >99:1 | 98 | Room temperature, visible light, 2h |
| Scandium triflate | Aniline derivative | Cyclization | Single regioisomer | 73 | 80°C, Acetonitrile, 24h |
| Gallium trichloride | Alkynyl indene | Cycloisomerization | Single product | 91 | 100°C, Toluene, 48h |
| Titanium tetrachloride | Dienophile | Diels-Alder reaction | endo:exo = 90:10 | 92 | -78°C, Dichloromethane, 6h |
| Iron trichloride | Propargylic alcohol | Cascade cyclization | Single product | 78 | 140°C, Mesitylene, 1h |
| Indium trichloride | Aromatic ring | Electrophilic substitution | para-selective | 65 | 120°C, neat, 8h |
Titanium tetrachloride serves as an efficient catalyst for Diels-Alder reactions involving indene derivatives as dienophiles [36]. The Lewis acid coordinates with electron-rich centers and enhances the electrophilicity of the dienophile component [36]. Endo:exo selectivity ratios of 90:10 are achieved with yields of 92 percent when reactions are conducted at -78 degrees Celsius in dichloromethane for 6 hours [36].
Iron trichloride catalyzes cascade cyclization reactions of propargylic alcohols to form complex polycyclic indene derivatives [11]. The Lewis acid activates the hydroxyl group and facilitates intramolecular nucleophilic attack [11]. Single products are obtained with yields of 78 percent under high-temperature conditions in mesitylene at 140 degrees Celsius for 1 hour [11].
The mechanism of Lewis acid catalysis involves coordination of the acid center with electron-rich heteroatoms or π-systems [30]. This coordination increases the electrophilicity of the substrate and facilitates subsequent nucleophilic attack or rearrangement processes [30]. The strength and selectivity of Lewis acids can be modulated through ligand modification and choice of counterions [44].
Indium trichloride provides para-selective electrophilic substitution of aromatic rings [30]. The reaction proceeds through activation of electrophiles and subsequent aromatic substitution with yields of 65 percent under neat conditions at 120 degrees Celsius for 8 hours [30]. The para-selectivity results from steric and electronic effects associated with the indium center [30].
Comprehensive assessment of the compound’s biological interactions reveals three complementary pillars of evidence: catalytic inhibition, direct receptor binding, and large-scale protein network modulation. These pillars collectively validate 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine as a versatile scaffold for therapeutic exploration.
Substitution with bromine and fluorine enhances π-electron withdrawing capacity and enables halogen-bond formation within enzyme active sites, yielding potent and selective inhibition across several enzyme families [1] [2] [3].
| Enzyme target | Representative halogenated indenamine (or close analog) | Half-maximal inhibitory concentration μM | Dominant interaction motif | Mechanistic comments |
|---|---|---|---|---|
| Aldose reductase | 2-brominated 1-indanone derivative | 0.40μM [1] | Bromine-mediated halogen bond to Thr113 carbonyl oxygen | Electronic tuning of halogen bond increases binding enthalpy |
| Aldose reductase | Fluoro-iodo benzylidene indanone series | 2.10–6.20μM [2] | Halogen bond strength varies with halogen size; iodine > bromine > chlorine | Solvation penalties offset some affinity gains |
| Monoamine oxidase B | 6-bromo 1-indanone core | 0.001–0.030μM [4] | π-stacking within the entrance cavity plus hydrophobic halogen contacts | Competitive, fully reversible binding demonstrated by dialysis |
| Monoamine oxidase B / Histamine H3 dual system | 5-bromo benzyl-oxy-2-benzylidene-1-indanone | 0.276μM [5] | Dual anchoring: bromine hydrophobic pocket + protonated piperidine hydrogen bonds | Selective over monoamine oxidase A by > 36-fold |
| Type I iodothyronine deiodinase | 2,4,6-tribromophenolic analog of indane | 2.10μM [6] | Multiple bromine contacts displace catalytic selenium | Bromine mass correlates with potency; fluorinated analogs are ~3,000-fold weaker |
The data show that bromine at the five- or six-position of the indanone or indenamine framework consistently improves affinity, frequently by an order of magnitude, whereas fluorine alone offers marginal gains unless paired with bromine to create a mixed halogen bond network [1] [3]. Quantum-chemical calculations confirm that the σ-hole of bromine directs an optimal linear interaction with backbone carbonyl oxygen atoms, lowering the enthalpic cost of binding [1].
| Receptor name | Halogenated indenamine (or closest structural analog) | Dissociation constant nM | Key structural determinant | Interpretative SAR note |
|---|---|---|---|---|
| Serotonin 5-hydroxytryptamine-6 receptor | 5-chloro-3-aminoethyl N-indenyl-sulfonamide | 4.5 nM [7] | Electron-withdrawing halogen at C-5 enhances hydrogen-bond acceptor strength | Six-membered side-chain constraint maintains optimal indene orientation |
| Cannabinoid receptor type 1 | 4-ethyl naphthylidene indene carrying pentyl chain | 0.86 nM [8] | Neutral electron density on proximal ring plus hydrophobic pentyl chain | Bromine or chlorine at position 2 lowers affinity; fluorine neutral |
| Aryl hydrocarbon receptor | 6-bromo-7-fluoro indole-spiro-indene analog | 75 nM [10] | Mixed halogenation optimizes PAS-B cavity filling | Ligand behaves as partial agonist with anti-inflammatory bias |
| Conserved moth odorant receptor OR19 | 1-indanone parent scaffold | 1,000 ng stimulus threshold [9] | Carbonyl oxygen engages receptor lysine; methyl at C-2 improves vapor recognition | Halogenation at C-5 increases volatility but reduces receptor firing |
| Alpha-synuclein fibril surface (protein misfold target) | Dibromo-1,3-indandione | 12 nM [12] | Dual bromine atoms align with tyrosine residues via halogen-π interaction | High fluorescence quantum yield enables ex-vivo brain imaging |
Collectively, bromine substitution at positions five or six fosters high-affinity engagement with hydrophobic pockets, while fluorine fine-tunes polarity and metabolic stability without sacrificing potency [8] [10]. The combination present in 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-amine offers balanced hydrophobicity and desolvation energy, predicting nanomolar-to-picomolar receptor binding across several central-nervous-system targets.
Advanced proteomic workflows illuminate how halogenated indenamines remodel signaling cascades at the systems level [13] [14] [11].
| Experimental platform | Cell or tissue model | Treatment compound | Proteomic endpoint | Perturbed pathways |
|---|---|---|---|---|
| In situ extracellular biotin-labeling (iPEEL) followed by mass spectrometry [14] | Mouse cerebellar Purkinje neurons | Brominated indanone probe | 1,280 surface proteins identified; 142 significantly enriched (≥2-fold) | Cell-adhesion, voltage-gated calcium channels, synaptic vesicle docking |
| Quantitative label-free whole-cell proteomics [15] | Lipopolysaccharide-activated murine macrophages | 2-benzylidene-1-indanone bearing fluorine at C-6 | 235 proteins down-regulated, 162 up-regulated | Mitogen-activated protein kinase cascade, nuclear factor κ-light-chain enhancer signaling, inflammasome assembly |
| Time-resolved phosphoproteomics after halogenated tyrosine incorporation [13] | Bacterial FtsZ cytoskeletal protein | 3,3-dichloro-4-bromotyrosine mutation | Assembly rate decreased 70%; GTPase activity lowered 65% | Protein polymerization, nucleotide turnover |
| Chromatin immunoprecipitation with aryl hydrocarbon receptor [11] | Human hepatocytes | 4,7-dibromo-2,3-dichloroindole | Persistent recruitment to Cytochrome P450 1A1 promoter for 72 h | Xenobiotic metabolism, redox stress response |
| Thermal proteome profiling (stability shift) [12] | Parkinson-disease brain homogenate | Dibrominated 1,3-indandione tracer | 95% of α-synuclein oligomers destabilized | Protein aggregation, autophagy induction |
Proteomic enrichment analyses converge on two main observations. First, bromine-containing indenamines preferentially associate with membrane proteins and cytoskeletal elements, perturbing vesicular trafficking and ion conductance [14] [13]. Second, mixed bromine–fluorine substitution extends residence time on transcription factors such as the aryl hydrocarbon receptor, leading to durable transcriptional re-programming of detoxification genes [11].